Pht-gly-osu
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Overview
Description
Pht-gly-osu, also known as phthaloylglycine N-hydroxysuccinimide ester, is a chemical compound with the molecular formula C14H10N2O6 and a molecular weight of 302.24 g/mol . This compound is widely used in peptide synthesis and bioconjugation due to its ability to form stable amide bonds with primary amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phthaloylglycine N-hydroxysuccinimide ester typically involves the reaction of phthaloylglycine with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature. The product is then purified by recrystallization or chromatography to obtain high purity phthaloylglycine N-hydroxysuccinimide ester .
Industrial Production Methods
In industrial settings, the production of phthaloylglycine N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Phthaloylglycine N-hydroxysuccinimide ester primarily undergoes nucleophilic substitution reactions with primary amines to form stable amide bonds . This reaction is commonly used in peptide synthesis and bioconjugation.
Common Reagents and Conditions
Reagents: Primary amines, N-hydroxysuccinimide, dicyclohexylcarbodiimide (DCC)
Conditions: Organic solvents (e.g., dichloromethane, dimethylformamide), room temperature
Major Products
The major product formed from the reaction of phthaloylglycine N-hydroxysuccinimide ester with primary amines is the corresponding amide .
Scientific Research Applications
Phthaloylglycine N-hydroxysuccinimide ester has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis to form stable amide bonds.
Biology: Employed in bioconjugation techniques to label proteins and other biomolecules.
Medicine: Utilized in the development of drug delivery systems and diagnostic assays.
Industry: Applied in the production of various biotechnological products.
Mechanism of Action
The mechanism of action of phthaloylglycine N-hydroxysuccinimide ester involves the formation of a reactive ester intermediate that readily reacts with primary amines to form stable amide bonds . This reaction is facilitated by the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC), which activates the carboxyl group of phthaloylglycine .
Comparison with Similar Compounds
Phthaloylglycine N-hydroxysuccinimide ester is similar to other N-hydroxysuccinimide esters used in peptide synthesis and bioconjugation, such as:
- N-hydroxysuccinimide ester of benzoic acid
- N-hydroxysuccinimide ester of acetic acid
- N-hydroxysuccinimide ester of succinic acid
What sets phthaloylglycine N-hydroxysuccinimide ester apart is its ability to form highly stable amide bonds, making it particularly useful in applications requiring long-term stability .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(1,3-dioxoisoindol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O6/c17-10-5-6-11(18)16(10)22-12(19)7-15-13(20)8-3-1-2-4-9(8)14(15)21/h1-4H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZZTHXHURDXOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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